3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1-methyl-1H-pyrrol-3(2H)-one is an organic compound with a complex structure that includes a pyrrole ring, an acetyl group, a benzylthio group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1-methyl-1H-pyrrol-3(2H)-one typically involves multiple steps. One common method includes the reaction of a pyrrole derivative with benzylthiol and an acetylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or platinum may be employed to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1-methyl-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1-methyl-1H-pyrrol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1-methyl-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-2-methylbenzoic acid
- 4-Acetyl-2-methylbenzamide
- 4-Acetyl-2-methylbenzonitrile
Uniqueness
4-Acetyl-2-((benzylthio)methyl)-5-hydroxy-1-methyl-1H-pyrrol-3(2H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzylthio group, in particular, differentiates it from other similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
735-18-2 |
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Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-acetyl-2-(benzylsulfanylmethyl)-3-hydroxy-1-methyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H17NO3S/c1-10(17)13-14(18)12(16(2)15(13)19)9-20-8-11-6-4-3-5-7-11/h3-7,12,18H,8-9H2,1-2H3 |
InChI Key |
BWJJZWMLNPLEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(N(C1=O)C)CSCC2=CC=CC=C2)O |
Origin of Product |
United States |
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